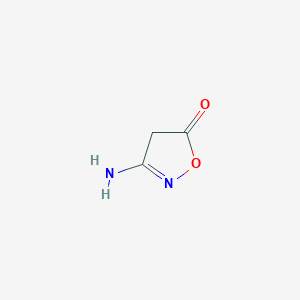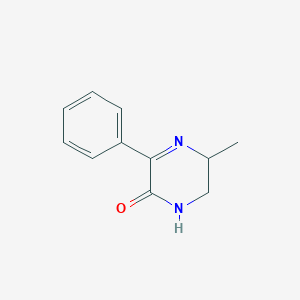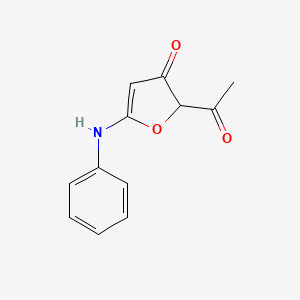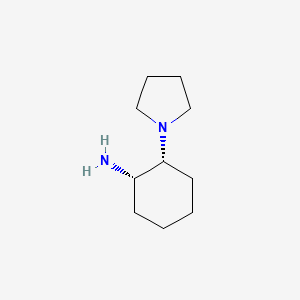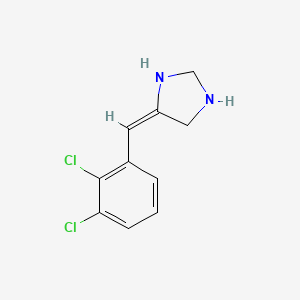
4-(2,3-Dichlorobenzylidene)imidazolidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(2,3-Dichlorobenzylidene)imidazolidine is a heterocyclic organic compound that features a five-membered ring structure containing two nitrogen atoms. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, organic synthesis, and materials science. The presence of the dichlorobenzylidene group imparts unique chemical properties to the imidazolidine ring, making it a valuable scaffold for the development of new molecules with diverse biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,3-Dichlorobenzylidene)imidazolidine typically involves the condensation of 2,3-dichlorobenzaldehyde with imidazolidine. This reaction is often carried out in the presence of a suitable catalyst and under controlled conditions to ensure high yield and purity. One common method involves the use of a copper-based catalyst in ethanol under reflux conditions . The reaction proceeds via the formation of a Schiff base intermediate, which then cyclizes to form the imidazolidine ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, the optimization of reaction parameters, such as temperature, pressure, and catalyst concentration, is crucial for achieving consistent product quality in industrial settings .
Analyse Chemischer Reaktionen
Types of Reactions
4-(2,3-Dichlorobenzylidene)imidazolidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazolidinone derivatives.
Reduction: Reduction reactions can convert the imidazolidine ring to imidazolidinone or other reduced forms.
Substitution: The dichlorobenzylidene group can undergo nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can be employed under basic or acidic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include various imidazolidinone derivatives, which can exhibit different biological and chemical properties depending on the nature of the substituents introduced during the reactions .
Wissenschaftliche Forschungsanwendungen
Chemistry: It serves as a versatile building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown promise as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.
Medicine: Research has indicated potential therapeutic applications, including as an anti-inflammatory and analgesic agent.
Industry: It is used in the development of new materials with specific properties, such as enhanced thermal stability and conductivity
Wirkmechanismus
The mechanism of action of 4-(2,3-Dichlorobenzylidene)imidazolidine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites, leading to changes in their function. For example, it has been shown to interact with α2-adrenergic receptors, which play a role in pain modulation and other physiological processes . Additionally, the presence of the dichlorobenzylidene group enhances the compound’s ability to penetrate cell membranes, increasing its bioavailability and efficacy .
Vergleich Mit ähnlichen Verbindungen
4-(2,3-Dichlorobenzylidene)imidazolidine can be compared with other similar compounds, such as:
Imidazolidinones: These compounds feature a similar five-membered ring structure but with different substituents.
Imidazolines: These are closely related to imidazolidines but differ in their degree of saturation and functional groups.
Thiazolidines: These compounds contain a sulfur atom in place of one of the nitrogen atoms in the imidazolidine ring.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Eigenschaften
Molekularformel |
C10H10Cl2N2 |
|---|---|
Molekulargewicht |
229.10 g/mol |
IUPAC-Name |
(4E)-4-[(2,3-dichlorophenyl)methylidene]imidazolidine |
InChI |
InChI=1S/C10H10Cl2N2/c11-9-3-1-2-7(10(9)12)4-8-5-13-6-14-8/h1-4,13-14H,5-6H2/b8-4+ |
InChI-Schlüssel |
XSTSPTAXAOLBIJ-XBXARRHUSA-N |
Isomerische SMILES |
C1/C(=C\C2=C(C(=CC=C2)Cl)Cl)/NCN1 |
Kanonische SMILES |
C1C(=CC2=C(C(=CC=C2)Cl)Cl)NCN1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-(4-hydroxyphenyl)-2-[[3-(1H-indol-3-yl)-2-phenylmethoxycarbonylamino-propanoyl]amino]propanoic acid](/img/structure/B12922422.png)
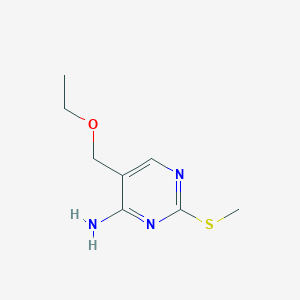
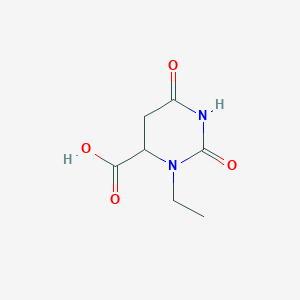
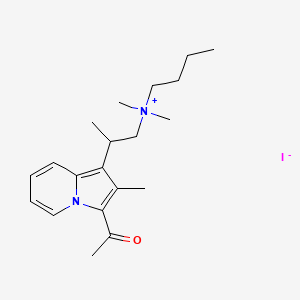
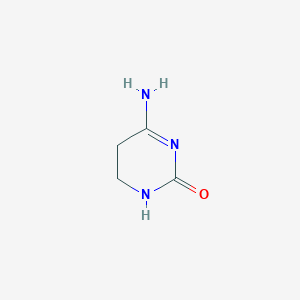
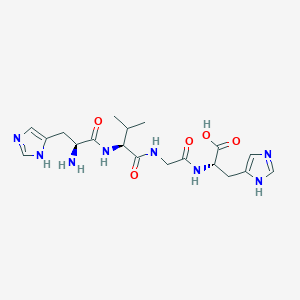
![3-Amino-7-methyl-2,3-dihydro-4h-pyrazolo[4,3-d][1,2,3]triazin-4-one](/img/structure/B12922448.png)
![Ethyl [(but-3-en-1-yl)oxy]carbamate](/img/structure/B12922453.png)
